1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride

Catalog No.
S617151
CAS No.
77145-50-7
M.F
C10H15BrClN3
M. Wt
292.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochlo...

CAS Number

77145-50-7

Product Name

1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride

IUPAC Name

1-(6-bromopyridin-2-yl)piperidin-4-amine;hydrochloride

Molecular Formula

C10H15BrClN3

Molecular Weight

292.6 g/mol

InChI

InChI=1S/C10H14BrN3.ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;/h1-3,8H,4-7,12H2;1H

InChI Key

SGLJQTKFRSTKLJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=NC(=CC=C2)Br.Cl

Synonyms

4-amino-1-(6-bromopyrid-2-yl)piperidine hydrochloride, CM 57373, CM-57373

Canonical SMILES

C1CN(CCC1N)C2=NC(=CC=C2)Br.Cl

Piperidine Derivatives in Drug Design

Scientific Field: Pharmaceutical Industry

Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidine derivatives in the pharmaceutical industry .

Piperidine Derivatives in Synthesis of 7-Azaindoles

Scientific Field: Organic Chemistry

Summary of Application: 2-Amino-6-bromopyridine, a compound similar to “1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride”, is employed in an efficient one-pot synthesis of 7-azaindoles . 7-Azaindoles are a class of compounds that have shown potential as anti-HIV agents .

Methods of Application: The synthesis of 7-azaindoles involves the reaction of 2-amino-6-bromopyridine with other reagents in a one-pot synthesis . The specific reagents and conditions would depend on the desired 7-azaindole derivative.

Results or Outcomes: The synthesis of 7-azaindoles using 2-amino-6-bromopyridine has been reported to be efficient . The resulting 7-azaindoles have shown potential as anti-HIV agents .

1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2C_{10}H_{14}BrClN_2 and a CAS number of 77145-50-7. This compound is characterized by its unique structure, which includes a bromine atom at the 6-position of a pyridine ring and an amine group at the 4-position of a piperidine ring. The presence of these functional groups contributes to its potential reactivity and biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis.

There is no current information available on the mechanism of action of this specific compound.

  • Bromine: Bromine can be a skin and respiratory irritant [].
  • Amines: Primary amines can have irritating or corrosive properties.
  • Hydrochloride salts: Hydrochloride salts can be irritating and should be handled with appropriate precautions [].
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  • Biology: Its potential biological activities make it a candidate for studies related to enzyme inhibition and receptor binding.
  • Medicine: It is investigated for its role as a precursor in pharmaceutical synthesis, contributing to the development of new therapeutic agents.
  • Industry: The unique structural properties of this compound allow its use in developing new materials such as polymers and catalysts.
  • 1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride has been studied for its potential biological activities. It may interact with various molecular targets, including enzymes and receptors, leading to modulation of their activity. This interaction can result in significant biological effects, which are currently under investigation for potential therapeutic applications.

    1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride can be compared with several similar compounds that share structural characteristics:

    Compound NameStructural FeaturesUnique Aspects
    1-(6-Bromopyridin-2-yl)piperidin-4-olHydroxyl group at 4-positionDifferent functional group affecting reactivity
    2-Amino-6-bromopyridineAmino group at 2-positionLacks piperidine structure
    1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochlorideButyl chain instead of piperidine ringDifferent substitution pattern on pyridine
    tert-butyl (6-bromopyridin-3-yl)carbamateCarbamate instead of amineVariation in functional groups affecting properties

    The uniqueness of 1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride lies in its specific substitution pattern and the presence of both a bromine atom and an amine group, which confer distinct chemical and biological properties compared to these similar compounds .

    Dates

    Modify: 2023-08-15

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